3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-6-7-17(14(2)10-13)18(24)12-26-19-20(25)23(9-8-22-19)16-5-3-4-15(21)11-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLRJDLFLKOTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.42 g/mol. The structure features a pyrazinone core substituted with a thioether moiety and aromatic groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic reactions. For instance, the thioether linkage is formed via a nucleophilic substitution reaction involving a thiol and an electrophilic carbonyl compound.
Antimicrobial Activity
Research indicates that derivatives similar to This compound exhibit significant antimicrobial properties. In studies evaluating various synthesized compounds, moderate to high antimicrobial activity was noted against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for effective compounds .
Antifungal Activity
The compound has also shown promising antifungal activity against species such as Candida albicans. In comparative studies, compounds with similar structures demonstrated MIC values as low as 62.5 µg/mL against C. albicans, indicating a potential therapeutic application in treating fungal infections .
Cytotoxicity
Assessments of cytotoxicity using various cell lines revealed that while some derivatives exhibited moderate toxicity, others maintained selectivity towards microbial cells over mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Interference with Fungal Ergosterol Biosynthesis : The antifungal activity is likely attributed to the disruption of ergosterol synthesis in fungal membranes.
- Molecular Docking Studies : Computational studies suggest that these compounds may bind effectively to target enzymes such as dihydrofolate reductase and topoisomerase IV, which are critical for microbial survival and replication .
Case Studies
-
Antimicrobial Evaluation : A study synthesized various analogs and tested their antimicrobial efficacy against multiple pathogens. The results indicated that modifications in the aromatic substituents significantly influenced activity levels.
Compound MIC (µg/mL) Activity Type Compound A 32 Bacterial Compound B 62.5 Fungal Compound C 128 Bacterial - Cytotoxicity Assessment : In vitro tests on human cell lines showed varying degrees of cytotoxicity across different derivatives, highlighting the importance of structural modifications in enhancing selectivity.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl or Oxoethyl Substituents
The following compounds share the pyrazin-2(1H)-one scaffold but differ in substituents, enabling comparisons of molecular weight, solubility, and bioactivity:
Key Observations:
Molecular Weight Trends: The addition of fluorine (e.g., 4-fluorophenyl in ) increases molecular weight compared to non-fluorinated analogs (e.g., ). Methoxy and chlorine substituents (e.g., ) further elevate molecular weight due to their higher atomic mass.
Methoxy Groups: Increase polarity and hydrogen-bonding capacity, which may affect solubility and binding affinity .
Thioether Linkage :
- The thioether group in all analogs contributes to conformational flexibility and may modulate interactions with biological targets (e.g., enzymes or receptors) .
Comparison with Heterocyclic Derivatives
Pyrazolo-Pyrimidinones ( and )
Compounds such as 6-substituted phenyl-1-phenyl-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (synthesized via polyphosphoric acid cyclization ) feature fused heterocyclic systems. These structures exhibit:
- Synthetic Challenges: Harsher reaction conditions (e.g., 140°C with polyphosphoric acid) are required compared to the milder thioether-forming steps in pyrazinone analogs .
Triazole-Containing Derivatives ()
Compounds like 1-(3-fluorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea demonstrate:
- Antifungal Activity: The triazole moiety is a hallmark of antifungal agents (e.g., fluconazole derivatives), suggesting divergent biological applications compared to pyrazinones .
- Hydrogen-Bonding Networks : Triazoles and thiadiazoles create extensive hydrogen-bonding interactions, which may enhance target binding but limit blood-brain barrier penetration .
Q & A
What are the optimized synthetic routes for 3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one, and how can researchers address competing side reactions during nucleophilic substitution?
Basic Research Question
Methodological Answer:
The synthesis involves nucleophilic substitution between a pyrazinone core and a thioether-containing side chain. A key challenge is minimizing thiol oxidation and ensuring regioselectivity. Evidence from analogous compounds suggests:
- Stepwise alkylation : React 3-fluorophenyl pyrazinone with 2-bromo-1-(2,4-dimethylphenyl)ethanone in the presence of thiourea under inert atmosphere (N₂) to suppress disulfide formation .
- Catalytic optimization : Use 10 mol% KI in DMF at 80°C to enhance reaction efficiency (yield >75% in related pyrazinone syntheses) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
